2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine
CAS No.:
Cat. No.: VC17708701
Molecular Formula: C9H10ClN3
Molecular Weight: 195.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10ClN3 |
|---|---|
| Molecular Weight | 195.65 g/mol |
| IUPAC Name | 2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine |
| Standard InChI | InChI=1S/C9H10ClN3/c10-7-3-8-6(1-2-11)4-12-9(8)13-5-7/h3-5H,1-2,11H2,(H,12,13) |
| Standard InChI Key | SIWBAYOSUZHKQX-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=NC2=C1C(=CN2)CCN)Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The molecular structure of 2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine integrates a bicyclic pyrrolo[2,3-b]pyridine system, where a pyrrole ring is fused to a pyridine moiety at the 2,3-position. The 5-position of the pyridine ring bears a chlorine substituent, while the 3-position of the pyrrole unit connects to an ethylamine group (-CH2CH2NH2). This arrangement creates distinct electronic environments conducive to intermolecular interactions, particularly through the amine group’s nucleophilic nitrogen and the aromatic system’s π-electrons .
Molecular Descriptors and Identifiers
Key molecular parameters include:
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Molecular Formula: C9H10ClN3
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Molecular Weight: 195.65 g/mol (free base), 232.11 g/mol (hydrochloride salt)
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IUPAC Name: 2-(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine
The compound’s canonical SMILES string, C1=C(C=NC2=C1C(=CN2)CCN)Cl, and InChIKey, SIWBAYOSUZHKQX-UHFFFAOYSA-N, facilitate precise database searches and computational modeling .
Synthesis and Chemical Reactivity
Synthetic Pathways
Industrial synthesis typically begins with functionalization of the pyrrolo[2,3-b]pyridine scaffold. One documented route involves:
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Chlorination: Electrophilic substitution at the 5-position of 1H-pyrrolo[2,3-b]pyridine using Cl2 or SO2Cl2.
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Side Chain Introduction: Friedel-Crafts alkylation or palladium-catalyzed coupling to attach the ethylamine group .
The hydrochloride salt forms via treatment with HCl in polar solvents like ethanol or methanol, yielding a stable crystalline powder .
Reactivity Profile
The compound exhibits reactivity typical of aromatic amines:
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Nucleophilic Substitution: The chlorine atom undergoes displacement with nucleophiles (e.g., amines, alkoxides) under basic conditions.
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Amine Functionalization: The primary amine participates in acylation, sulfonation, and Schiff base formation, enabling diversification into derivatives .
Physicochemical Properties
Physical State and Solubility
In its free base form, the compound is a hygroscopic solid with limited solubility in non-polar solvents. The hydrochloride salt improves stability and aqueous solubility (≈25 mg/mL in water at 25°C), making it preferable for biological assays .
Thermal and Spectroscopic Data
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UV-Vis Absorption: λmax = 274 nm (ε = 12,500 M−1cm−1) in methanol, attributed to π→π* transitions.
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NMR Signatures:
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1H NMR (DMSO-d6): δ 8.21 (d, J = 2.4 Hz, 1H, pyridine-H), 7.89 (s, 1H, pyrrole-H), 3.12 (t, J = 6.8 Hz, 2H, CH2NH2), 2.87 (t, J = 6.8 Hz, 2H, CH2C).
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